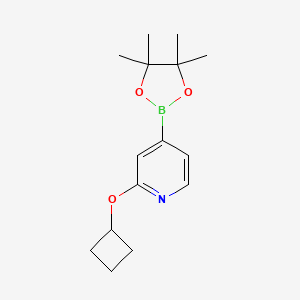

2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. These structural elements position it as a candidate for Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester’s reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name |

2-cyclobutyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVALDGJBBJJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671324 | |

| Record name | 2-(Cyclobutyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346707-96-7 | |

| Record name | 2-(Cyclobutyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Cyclobutoxy)pyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of various biologically active compounds.

Mode of Action

The compound’s boron-containing dioxaborolane group is known to participate in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability. Other factors such as pH, presence of other chemicals, and temperature can also affect its action and efficacy.

Biological Activity

The compound 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1417625-27-4) has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article explores the biological properties of this compound, synthesizing findings from various studies and providing a comprehensive overview of its activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO3. The compound features a pyridine ring substituted with a cyclobutoxy group and a dioxaborolane moiety. The structural characteristics contribute to its reactivity and biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 262.16 g/mol |

| Boiling Point | Not available |

| Solubility | High in organic solvents |

| CAS Number | 1417625-27-4 |

Research indicates that compounds containing dioxaborolane structures exhibit unique interactions with biological targets. The dioxaborolane moiety is known to enhance the solubility and stability of the compound in biological systems, potentially improving its pharmacokinetic properties.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammation.

- Receptor Modulation : The pyridine ring may facilitate binding to various receptors, influencing signal transduction pathways pertinent to cellular responses.

Case Studies

- Anticancer Activity : In a study investigating the effects of related dioxaborolane compounds on cancer cell lines, it was found that derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to apoptosis induction via caspase activation.

- Anti-inflammatory Effects : Another study highlighted the potential anti-inflammatory properties of similar compounds in models of acute inflammation. The compounds reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Summary of Biological Activities

Research Findings

Recent findings have shown that modifications to the cyclobutoxy or dioxaborolane groups can significantly alter the biological activity of pyridine derivatives. For instance, introducing electron-withdrawing or electron-donating groups on the pyridine ring can enhance or diminish binding affinity to target proteins.

Ligand Efficiency

Ligand efficiency (LE) is a crucial parameter when evaluating drug candidates. For example, compounds with higher LE values have been correlated with better efficacy at lower doses. This has been observed in several analogs of this compound where structural modifications improved LE without compromising potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester on the pyridine ring significantly influences reactivity and applications:

- 4-Position analogs (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 329214-79-1): Widely used in medicinal chemistry for late-stage functionalization due to their stability and predictable coupling behavior .

- 5-Position analogs (e.g., 2-Cyclobutoxy-5-isomer): Steric hindrance from the cyclobutoxy group may reduce coupling efficiency compared to smaller alkoxy substituents (e.g., methoxy) .

Alkoxy Group Variations

The cyclobutoxy substituent distinguishes this compound from related derivatives:

- 2-(Difluoromethoxy)-5-boronate pyridine : Enhanced electron-withdrawing effects from difluoromethoxy improve oxidative stability but may reduce nucleophilicity in cross-coupling .

Boronate Ester Modifications

Comparison with dioxaborolane-containing heterocycles :

- tert-Butyl-4-boronate-2-(trimethylsilyl)pyrrolidine (2ab): The pyrrolidine backbone and trimethylsilyl group enhance solubility in nonpolar solvents, whereas pyridine-based analogs are more polar .

- 1-Cyclopropyl-tetrahydro-4-boronate pyridine (CAS 2304631-68-1): Saturation of the pyridine ring (tetrahydro form) reduces aromaticity, altering electronic properties for targeted reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology :

- Boronic Ester Introduction : The compound is synthesized via palladium-catalyzed Miyaura borylation, where a halogenated pyridine precursor (e.g., 4-bromo-2-cyclobutoxypyridine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF .

- Cyclobutoxy Group Installation : The cyclobutoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction, using cyclobutanol and a suitable leaving group (e.g., bromide or hydroxyl-activated pyridine derivative).

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of the cyclobutoxy group (δ ~4.5–5.0 ppm for OCH₂) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is performed using SHELX or OLEX2 for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHBNO, MW = 275.16 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection.

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester reagent?

- Experimental Design :

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for electron-deficient aryl halides. Use ligand-free conditions for sterically hindered substrates .

- Solvent and Base Optimization : Test polar aprotic solvents (DME, DMF) with weak bases (NaCO) or strong bases (CsCO) to balance reactivity and side reactions.

- Temperature Control : Reactions typically run at 80–110°C; microwave-assisted synthesis may reduce time.

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Data Reconciliation Workflow :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (e.g., bond lengths/angles) with computational models .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deprotected cyclobutanol or hydrolyzed boronic acid).

- Dynamic Effects : Consider rotational barriers in the cyclobutoxy group (variable-temperature NMR) or tautomerism in the pyridine ring .

Q. What are the challenges in utilizing this compound in the synthesis of complex heterocyclic systems?

- Steric and Electronic Considerations :

- Steric Hindrance : The cyclobutoxy group may reduce coupling efficiency with bulky substrates. Mitigate by using Pd catalysts with bulky ligands (e.g., XPhos) .

- Boronic Ester Stability : Avoid protic solvents (e.g., HO) and store the compound under inert conditions (argon, desiccated) to prevent hydrolysis .

- Applications :

- Coordination Chemistry : The pyridine-boronate motif can act as a ligand for transition metals (e.g., Ru or Ir) in catalysis or photoluminescent materials .

- Biaryl Synthesis : Cross-coupling with aryl halides to construct drug-like scaffolds (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.